Cyanatryn
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21689-84-9 |
|---|---|
Molecular Formula |
C10H16N6S |
Molecular Weight |
252.34 g/mol |
IUPAC Name |
2-[[4-(ethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C10H16N6S/c1-5-12-7-13-8(15-9(14-7)17-4)16-10(2,3)6-11/h5H2,1-4H3,(H2,12,13,14,15,16) |
InChI Key |
OFADGFSRMKSMPB-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C#N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C#N |
Other CAS No. |
21689-84-9 |
Synonyms |
cyanatryn |
Origin of Product |
United States |
Historical and Developmental Context of Cyanatryn Research
Genesis and Early Development as an Aquatic Herbicide
Cyanatryn, also referred to by the code WL 63611, was first reported in 1972 herts.ac.uk. It was developed by Shell Research Ltd. as a new triazine herbicide specifically intended for the control of aquatic weeds psu.edu. This development occurred during a period of significant innovation in the chemical industry, following the discovery of the herbicidal properties of compounds like 2,4-D in the 1940s, which spurred the rapid creation of new herbicides for various applications, including aquatic weed control ufl.edu. The need for chemical control in aquatic environments was driven by the challenge of managing the explosive growth of invasive aquatic plants like water hyacinth and hydrilla, which often overwhelmed mechanical or manual removal efforts ufl.edu.
Early research into this compound focused on its efficacy against various aquatic species. Field trials were conducted to evaluate its performance in controlling aquatic weeds apms.org. For instance, trials in Australia demonstrated that this compound provided excellent control of Elodea in irrigation channels apms.org. These early studies aimed to establish its effectiveness as a selective, systemic herbicide absorbed by roots and translocated within the plant herts.ac.uk. Research also explored different application methods, such as slow-release pellet formulations, which were found to be necessary in flowing water to maintain sufficient concentrations for effective control apms.org. Laboratory trials also investigated its effects on various aquatic macrophytes and algae apms.org.
Detailed research findings from early studies include investigations into methods for determining this compound residues in water. A high-pressure liquid chromatographic method was developed to detect low levels of this compound in different water sources, including ornamental ponds, irrigation reservoirs, and canals, with recoveries ranging from 88% to 101% for concentrations between 0.005 and 0.1 p.p.m. psu.edu. This indicated the potential for monitoring the herbicide's presence in treated waters.
Early research also explored the factors influencing this compound's efficacy, such as light intensity and nutrient levels. Studies on water hyacinth (Eichhornia crassipes) showed that foliar application of this compound at 2 kg/ha under full sunlight resulted in phototoxicity symptoms within a day and plant death in a week, whereas under lower light intensity (25%), symptoms appeared later and death took two weeks searca.org. The nitrogen status of the growth medium also influenced efficacy, with plants grown in low nitrogen concentrations being killed faster by this compound searca.org.
Evolution of Research Trajectories for Triazine Herbicides: Contextualizing this compound
This compound belongs to the triazine group of herbicides, a significant class of agricultural chemicals developed starting in the late 1950s researchgate.netresearchgate.net. Triazine herbicides, including compounds like atrazine (B1667683), simazine (B1681756), and prometryn, primarily function by inhibiting photosynthesis, specifically by blocking electron transport at Photosystem II (PSII) researchgate.netresearchgate.netmdpi.com. This mode of action disrupts the plant's ability to convert light energy into chemical energy, ultimately leading to plant death mdpi.com.
The research trajectory for triazine herbicides has evolved significantly since their introduction. Initially, the focus was on developing effective compounds for broad-spectrum weed control in various crops researchgate.netresearchgate.net. Their ability to control both annual grasses and broadleaf weeds made them widely adopted globally researchgate.netresearchgate.net. Triazines were valued for their application flexibility and their potential to be mixed with other herbicides researchgate.net.
As research progressed, understanding of the environmental fate and toxicological effects of triazine herbicides increased mdpi.com. Concerns arose regarding their persistence in the environment and their potential impact on non-target organisms, including aquatic life and mammals researchgate.netmdpi.com. This led to research into the degradation pathways of triazines, including hydrolytic degradation catalyzed by enzymes mdpi.com.
This compound, as a methylthiotriazine herbicide herts.ac.ukgoogleapis.com, fits within this broader context of triazine research. While many triazines were focused on agricultural land use, this compound was specifically directed towards the aquatic environment herts.ac.ukpsu.edu. Research into this compound included investigating its metabolism, such as S-oxygenation and N-de-ethylation by liver enzymes in various species, providing insights into its biochemical fate tandfonline.com.
The evolution of triazine herbicide research has also been influenced by the development of herbicide-resistant weeds and increasing environmental regulations researchgate.netwssa.net. This has driven research towards developing new herbicides with different modes of action, improving application techniques, and exploring integrated weed management strategies wssa.netusda.gov.
Factors Influencing Research Focus Shifts and Obsoletion of this compound
Several factors contributed to the shift in research focus away from and the eventual obsolescence of this compound. One primary factor is that this compound is now considered an obsolete herbicide herts.ac.uk. While it showed efficacy in controlling aquatic weeds in early trials apms.org, the long-term environmental fate and impact on human health for this compound have limited published data herts.ac.uk. Concerns regarding the persistence and potential toxicity of triazine herbicides in general likely played a role in the declining focus on this compound mdpi.com. The moderate toxicity of this compound to fish and aquatic invertebrates was noted herts.ac.uk.
The high cost and lengthy process of bringing new pesticides to market, coupled with the relatively small market for aquatic herbicides compared to agricultural uses, have also influenced research investment wssa.net. Developing and registering a new pesticide can cost tens of millions of dollars and take many years, making investment in niche areas like aquatic weed control less attractive to chemical companies wssa.net.
Furthermore, increasing environmental awareness and stricter regulations regarding pesticide use have led to the withdrawal or non-approval of certain compounds herts.ac.ukmdpi.com. This compound is not approved under GB COPR regulatory status or EC Regulation 1107/2009 herts.ac.uk. The absence of comprehensive data on its environmental fate and impact likely hindered its continued approval and market viability herts.ac.uk.
The development of alternative aquatic weed control methods, including other herbicides with more favorable environmental profiles, mechanical control, biological control, and cultural techniques like water drawdown, also contributed to the decline in reliance on this compound apms.orguky.edufisheries.org. Research has increasingly focused on integrated weed management strategies that combine multiple approaches usda.govresearchgate.net.
Synthetic Methodologies and Structural Analogues in Agrochemical Research
Methodological Approaches to Cyanatryn Synthesis: Academic Perspectives
The synthesis of asymmetrically substituted s-triazines like this compound is fundamentally based on the sequential nucleophilic aromatic substitution of chlorine atoms from its precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.gov The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, a crucial property that synthetic chemists exploit to achieve selective substitution. mdpi.com
The general principle involves a stepwise reaction where each chlorine atom is replaced at a progressively higher temperature. orgsyn.org The first substitution can typically be carried out at low temperatures (e.g., 0-5°C), the second at room temperature, and the third requires elevated temperatures, often at reflux. mdpi.comorgsyn.org This differential reactivity allows for the controlled, sequential introduction of different nucleophiles, leading to a vast array of possible triazine derivatives. nih.govnih.gov
For the synthesis of this compound, which features methoxy (B1213986), ethylamino, and α-amino-isobutyronitrile groups, a strategic sequence of reactions is required. While specific proprietary industrial syntheses may vary, an academic approach would follow these established principles:
First Substitution: Reaction of cyanuric chloride with a first nucleophile at 0–5°C. Given the structure of this compound, this could be either sodium methoxide (B1231860) or ethylamine. The choice of the first reactant influences the reactivity for subsequent steps. For instance, incorporating an O-type nucleophile (methoxide) should precede N-type nucleophiles to achieve certain substitution patterns. nih.gov
Second Substitution: The resulting dichlorotriazine is then reacted with the second nucleophile at a moderately increased temperature, such as room temperature.
Third Substitution: The final chlorine atom is replaced by reacting the monochlorotriazine derivative with the third nucleophile, 2-amino-2-methylpropionitrile, at a higher temperature to complete the synthesis.
Each substitution step is performed in the presence of a base (e.g., sodium bicarbonate, potassium carbonate, or an amine base like diisopropylethylamine) to neutralize the hydrochloric acid formed during the reaction. nih.gov Solvents commonly used for these reactions include acetone, tetrahydrofuran (B95107) (THF), and dichloromethane. nih.gov This temperature-controlled, stepwise displacement is the cornerstone methodology for producing unsymmetrical triazine herbicides.
| Step | Typical Reaction Temperature | Process | Example Reactant for this compound |
|---|---|---|---|
| 1 | 0–5 °C | Displacement of the first chlorine atom from cyanuric chloride. | Sodium Methoxide |
| 2 | Room Temperature (~20–25 °C) | Displacement of the second chlorine atom from the dichlorotriazine intermediate. | Ethylamine |
| 3 | Elevated Temperature / Reflux | Displacement of the final chlorine atom from the monochlorotriazine intermediate. | 2-amino-2-methylpropionitrile |
Exploration of Structural Modifications and Derivative Chemistry within Triazine Compounds
The synthetic flexibility of the s-triazine core has allowed for extensive exploration of structural modifications to create a wide range of derivatives. dtic.mil The foundational chemistry relies on the manipulation of cyanuric chloride, an inexpensive and readily available reagent. By reacting cyanuric chloride with various oxygen, nitrogen, and sulfur-centered nucleophiles, a diverse library of compounds can be generated. nih.govresearchgate.net
The development of triazine chemistry has yielded derivatives with applications ranging from herbicides to pharmaceuticals and polymer photostabilizers. mdpi.com The primary method for creating these derivatives is the sequential substitution of the chlorine atoms, where the order and type of nucleophile are critical. nih.gov
Common structural modifications include:
Varying Amino Groups: A wide array of primary and secondary amines can be introduced, leading to different alkylamino, arylamino, or heterocyclic substituents. The nature of these groups significantly impacts the biological activity and physical properties of the molecule. nih.gov
Introducing Alkoxy and Aryloxy Groups: Alcohols and phenols react with cyanuric chloride (typically as their corresponding alkoxides or phenoxides) to form alkoxy- or aryloxy-s-triazines. dtic.mil
Incorporating Thioethers: Thiols and their salts can also displace the chlorine atoms, resulting in thio-substituted triazine derivatives. nih.gov
This systematic modification allows researchers to fine-tune the properties of the resulting compound. The reactivity of the s-triazine ring decreases as chlorine atoms are substituted, necessitating harsher conditions for subsequent reactions and enabling controlled synthesis. mdpi.com
| Nucleophile Type | Specific Example | Resulting Substituent Group |
|---|---|---|
| Amine (Primary) | Ethylamine | -NHCH₂CH₃ (Ethylamino) |
| Amine (Secondary) | Piperidine | -N(CH₂)₅ (Piperidinyl) |
| Alcohol (Alkoxide) | Sodium Methoxide | -OCH₃ (Methoxy) |
| Thiol (Thiolate) | Sodium Ethanethiolate | -SCH₂CH₃ (Ethylthio) |
| Aromatic Amine | Aniline | -NHC₆H₅ (Anilino) |
Structure-Activity Relationship Investigations within the Triazine Herbicide Class, Including this compound Analogues
The herbicidal efficacy of s-triazine compounds is intricately linked to the nature of the substituents at the 2, 4, and 6 positions of the triazine ring. chemicalbook.com Structure-activity relationship (SAR) studies are crucial for understanding how molecular modifications influence a compound's ability to inhibit essential biological processes in plants, primarily photosynthesis. chemicalbook.commdpi.com The major mechanism of action for this class of herbicides is the inhibition of electron transport in photosystem II. mdpi.com
Key SAR findings for the triazine herbicide class include:
Substituents at C2: The group at the C2 position significantly influences the compound's mobility and mode of action. Common substituents are chlorine, methoxy (-OCH₃), or methylthio (-SCH₃). For instance, 'zine' herbicides like atrazine (B1667683) have a chlorine atom, 'ton' herbicides have a methoxy group, and 'tryn' herbicides feature a methylthio group. chemicalbook.com These variations affect the compound's water solubility, persistence in soil, and herbicidal activity. chemicalbook.com
Alkylamino Groups at C4 and C6: The nature of the N-alkyl substituents at the C4 and C6 positions is critical for herbicidal activity. Optimal activity is generally observed with small, short-chain alkyl groups. Increasing the size or branching of these alkyl chains can lead to a decrease in efficacy. The presence of at least one hydrogen atom on each of the exocyclic nitrogen atoms is often considered essential for binding to the target site in the plant's chloroplasts.
In the context of this compound, its structure incorporates a methoxy group at C2, an ethylamino group at C4, and a unique cyano-substituted alkylamino group at C6. The ethylamino group is a common feature in active triazine herbicides. The methoxy group places it in the 'ton' category of triazines. The α-aminoisobutyronitrile moiety is a distinctive feature, and its specific contribution to this compound's activity profile—including its potency and selectivity—is a direct result of its unique steric and electronic properties compared to the more common simple alkylamino groups found in analogues like atrazine or simazine (B1681756).
| Position on Triazine Ring | Substituent Type | General Impact on Activity | Example Compound |
|---|---|---|---|
| C2 | -Cl (Chloro) | Standard for many effective herbicides, affects persistence. | Atrazine, Simazine |
| C2 | -OCH₃ (Methoxy) | Generally increases water solubility compared to -Cl. | Prometon |
| C2 | -SCH₃ (Methylthio) | Affects uptake and activity spectrum, often faster acting. | Prometryn |
| C4, C6 | Small alkylamino groups (e.g., ethylamino, isopropylamino) | Generally required for high herbicidal potency. | Atrazine, this compound |
| C4, C6 | Larger or bulkier alkylamino groups | Often leads to reduced herbicidal activity. | - |
Biological Mechanisms of Action and Efficacy in Target Organisms
Herbicidal Mode of Action: Investigations into Molecular and Cellular Targets of Cyanatryn
This compound, a member of the triazine class of herbicides, functions primarily by inhibiting photosynthesis. The molecular target for triazine herbicides is the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. unl.edunih.gov These herbicides interrupt the photosynthetic electron transport chain by competing with plastoquinone (B1678516) for its binding site on the D1 protein. nih.govnih.govunl.edu
The binding of this compound to the D1 protein effectively blocks the transfer of electrons from the primary quinone electron acceptor, QA, to the secondary quinone electron acceptor, QB. nih.govnih.gov This interruption halts the synthesis of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation and the production of nutrients necessary for plant survival. unl.edu The blockage of electron flow leads to an accumulation of excited chlorophyll (B73375) molecules, resulting in oxidative stress and the generation of radical oxygen species that cause rapid cellular damage, lipid peroxidation, and membrane disintegration. unl.edunih.gov
Phytotoxicological Responses in Aquatic and Terrestrial Flora: Research Models and Experimental Observations
While detailed experimental data specifically for this compound is limited due to its status as an obsolete herbicide, research on related triazine compounds provides insight into its expected phytotoxicological effects. Triazine herbicides, as a class, have been shown to be highly phytotoxic to a wide range of aquatic flora, including various species of algae, diatoms, cyanobacteria, and floating vascular plants like duckweed (Lemna minor). alanplewis.com
Studies on the triazine herbicide atrazine (B1667683) demonstrate that susceptible aquatic macrophytes exhibit visual symptoms of intoxication, beginning with chlorosis at the leaf margins that progresses toward the center, followed by necrosis and eventual plant death. nih.gov These symptoms are characteristic of PSII inhibition, resulting from photo-oxidative damage to chlorophylls (B1240455) and the destruction of chloroplasts. nih.gov
In experimental mesocosms, triazine herbicides have demonstrated significant toxicity to submersed aquatic plants. nih.gov The sensitivity can vary between species, but the general effect is a marked reduction in growth and biomass. alanplewis.com For instance, five different triazine herbicides were found to inhibit the carbon uptake of all tested algae, diatoms, and cyanobacteria by more than 50%. alanplewis.com Similarly, these herbicides significantly inhibited the growth of duckweed. alanplewis.com
Comparative Efficacy and Selectivity Profiling of this compound Among Triazine Herbicides
Herbicide selectivity, the ability to control target weeds without harming the desired crop or non-target plants, is a critical aspect of efficacy. ufl.edu For triazines, selectivity can be influenced by several factors, including differential uptake, translocation, and, most importantly, the rate of metabolic detoxification by the plant. nmsu.edu Tolerant species can rapidly metabolize the herbicide into non-toxic substances, whereas susceptible species cannot.
In aquatic environments, selectivity can be achieved by exploiting the differential sensitivity of plant species to the herbicide. ufl.eduaquatics.org For example, some herbicides are formulated to target broadleaf plants (dicots) while leaving grasses (monocots) unharmed. ufl.eduaquatics.org While specific selectivity data for this compound is scarce, its historical use was aimed at controlling submerged and emergent aquatic weeds. researchgate.net
Theoretical Frameworks of Herbicide Resistance Development with Relevance to Triazine Chemistry
The primary mechanism of target-site resistance to triazine herbicides is a mutation in the chloroplast gene, psbA, which codes for the D1 protein. unl.edunih.govarxiv.org This is the most well-documented and widespread form of resistance to this class of herbicides.
The most common mutation involves a single nucleotide polymorphism that results in an amino acid substitution at position 264 of the D1 protein, where serine is replaced by glycine (B1666218) (Ser264Gly). nih.govresearchgate.net The hydroxyl group of the serine residue is crucial for the binding of triazine herbicides. researchgate.net Its replacement with glycine, which lacks this side chain, weakens the herbicide's ability to bind to the D1 protein, thereby preventing it from effectively competing with plastoquinone. nih.gov This single amino acid change can confer a high level of resistance to triazine herbicides. nih.gov
Other less common mutations in the psbA gene have also been identified that confer resistance, such as a substitution of serine to threonine at the same position (Ser264Thr), which can provide resistance to both triazine and urea-type herbicides. nih.gov
An important consequence of the Ser264Gly mutation is a reduction in the efficiency of photosynthetic electron transport, as the mutation also slightly compromises the binding of plastoquinone. nih.gov This can result in a "fitness penalty," where resistant plants may show reduced growth, competitive ability, and seed production compared to their susceptible counterparts in an environment free of the herbicide. nih.govresearchgate.net Because the psbA gene is located in the chloroplast DNA, this resistance trait is maternally inherited and is not spread via pollen. unl.edu
Table 1: Documented Amino Acid Substitutions in the D1 Protein Conferring Herbicide Resistance
| Original Amino Acid | Position | Substituted Amino Acid | Herbicide Class(es) Affected | Reference |
|---|---|---|---|---|
| Serine (Ser) | 264 | Glycine (Gly) | Triazines | nih.govresearchgate.net |
| Serine (Ser) | 264 | Threonine (Thr) | Triazines, Ureas | nih.govnih.gov |
| Valine (Val) | 219 | Isoleucine (Ile) | Triazines, Triazinones | nih.gov |
| Alanine (Ala) | 251 | Valine (Val) | Triazines | nih.gov |
| Phenylalanine (Phe) | 255 | Isoleucine (Ile) | Triazines | nih.gov |
| Asparagine (Asn) | 266 | Threonine (Thr) | Triazines | nih.gov |
Environmental Dynamics and Ecological Impact Assessment
Environmental Fate and Persistence Studies in Aquatic and Terrestrial Ecosystems
Degradation Pathways and Metabolite Formation in Environmental Matrices
Detailed information on the specific degradation pathways and metabolites of Cyanatryn in environmental matrices is limited ccme.ca. However, the degradation of organic compounds in soil and water occurs through various chemical and microbiological reactions eawag.ch. These processes can lead to the formation of intermediate substances, or metabolites, which may also possess biological activity and environmental significance eawag.ch.
General degradation processes for pesticides include biodegradation, hydrolysis, and photolysis eawag.chfao.org.
Microbial degradation is a significant process for the transformation of organic compounds, including pesticides, in soil and aquatic systems eawag.chfao.org. Microorganisms can utilize pesticides as sources of nutrients for their growth agr.hr. The effectiveness of biodegradation can be influenced by factors such as the presence of oxygen, nutrient availability, and the size and adaptation of microbial populations eawag.ch. While studies exist on the microbial degradation of cyanide-containing compounds by various bacterial genera europa.eueuropa.euircwash.orgusu.edu, these studies focus on the cyanide moiety and are not directly applicable to the specific degradation mechanisms of this compound's triazine structure in environmental contexts based on the available information.
Abiotic processes such as photolysis and hydrolysis are important transformation mechanisms for chemicals in the environment eawag.chfao.orgepo.org. Hydrolysis involves the splitting of a compound through reaction with water and is significantly influenced by environmental pH eawag.chfao.org. Photolysis is the breakdown of a compound as a direct result of absorbing light, primarily in the ultraviolet range eawag.chepo.org. The rate of photolysis depends on the intensity of light and the capacity of the chemical to absorb it epo.org. These abiotic transformations can alter the structure and properties of the chemical and may result in the formation of degradation products epo.org.
Ecotoxicological Studies on Non-Target Aquatic Biota
This compound is known to be moderately toxic to fish and aquatic invertebrates ccme.ca. Ecotoxicological assessments for plant protection products typically involve evaluating risks to non-target organisms, including those in aquatic environments blm.govusu.eduresearchgate.netblm.gov. Pesticides can enter aquatic systems through various routes, such as runoff, spray drift, and direct application researchgate.net.
This compound has been identified as moderately toxic to aquatic invertebrates ccme.ca. Studies have shown that this compound can have effects on aquatic invertebrates, including Daphnia ircwash.org. A study evaluating the acute toxicity of a product containing this compound (PYRONIL 45) to Daphnia magna determined a 48-hour EC50 for immobilization and floating of 0.27 mg/L epa.gov. This finding indicates a high toxicity to Daphnia magna epa.gov. This compound is listed among pesticides that have caused toxic effects on freshwater invertebrates, such as the inhibition of filtering activity in molluscs orst.edu. Research on the effects of pesticide mixtures on aquatic invertebrate communities in controlled environments has demonstrated that various macroinvertebrate and zooplankton taxa can be affected, with some species exhibiting higher sensitivity googleapis.com.
| Organism | Endpoint | Duration | Concentration (mg/L) | Classification | Source |
|---|---|---|---|---|---|
| Daphnia magna | EC50 (Immobilization/Floating) | 48 hours | 0.27 | Highly toxic | epa.gov |
This compound's effects on aquatic plants have been a subject of study, particularly concerning its degradation and effectiveness in controlling them blm.gov. Herbicides, by their nature, can impact non-target plant communities, both terrestrial and aquatic nih.gov. Ecotoxicity testing protocols for aquatic organisms include evaluations using algae and aquatic plants usu.edublm.govnih.gov. Generally, algae have been observed to be more sensitive to certain chemicals compared to floating and benthic aquatic plant species nih.gov. A study investigating the ecological effects of this compound on a drainage channel involved treatment at a concentration of 0.2 µg/g, with a peak concentration of 0.1 µg/g observed blm.gov. This study likely provided insights into the impacts of this compound on the aquatic plant communities within that specific environment blm.govdntb.gov.ua. However, specific quantitative toxicity data (e.g., EC50 values) for this compound on various algal or aquatic plant species were not detailed in the reviewed literature.
Long-Term Ecological Consequences in Model Ecosystems and Field Studies
Research into the long-term ecological effects of aquatic herbicides like this compound is crucial because these chemicals can introduce problems related to persistence, selectivity, and potential direct and indirect toxicity to non-target organisms, potentially fundamentally altering ecosystem characteristics nerc.ac.uk. While the ecological effects of traditional weed control methods are not fully understood, their short-term impacts are often severe, with recovery generally occurring rapidly if recolonization is possible nerc.ac.uk. Aquatic herbicides, however, may not follow this pattern nerc.ac.uk.
Field experiments involving this compound have been conducted to examine its long-term ecological effects. One such study involved treating a section of a local dyke system with this compound nerc.ac.uk. In this field experiment on a drainage channel, this compound was applied at a concentration of 0.2 µg/g britishecologicalsociety.org. The release of the herbicide was observed to be slower than anticipated, resulting in a peak concentration of 0.1 µg/g britishecologicalsociety.org.
The use of model ecosystems, such as microcosms and mesocosms, can provide valuable insights into the fate and effects of pesticides under conditions that mimic natural environments wur.nl. These systems, often constructed from parts of natural ecosystems, are designed to develop into complex models representative of natural ecosystems in terms of structure and function wur.nl. While model ecosystem studies are a valuable tool in ecotoxicology for evaluating the ecological risks of pesticides, specific detailed findings regarding long-term ecological consequences of this compound from such studies were not extensively available in the consulted literature.
The limited availability of detailed published data on long-term studies makes a comprehensive assessment of this compound's ecological consequences challenging herts.ac.uk.
Bioaccumulation and Biotransformation Processes in Environmental Receptor Organisms
Bioaccumulation refers to the net uptake of a contaminant by an organism researchgate.net. Biotransformation, also known as metabolism, involves the chemical modification of xenobiotic compounds by living organisms fiveable.meinflibnet.ac.in. These processes are crucial in determining the persistence and potential toxicity of chemicals in the environment and within organisms fiveable.mewjbphs.com. Biotransformation reactions often convert xenobiotics into more polar, water-soluble forms, which facilitates their excretion from the body inflibnet.ac.inwjbphs.com. However, biotransformation can sometimes lead to the formation of metabolites that are more toxic or persistent than the parent compound fiveable.mewjbphs.com.
The potential for a chemical to bioaccumulate in aquatic species is often assessed using the bioconcentration factor (BCF) or bioaccumulation factor (BAF), with values greater than 5,000 indicating significant bioaccumulation potential pops.int. In the absence of such data, the log octanol-water partition coefficient (log Kow) can be used as an indicator, with a log Kow greater than 5 suggesting a high potential for bioaccumulation pops.int. Metabolism is an important factor influencing bioaccumulation, as it generally reduces the potential for a substance to accumulate, although metabolites themselves may accumulate pops.int.
For related triazine herbicides, such as cyanazine, bioaccumulation from water has been suggested to be negligible based on its log Kow value ccme.ca. This compound's XLogP3-AA is listed as 2.6 herts.ac.uk, which suggests a moderate, rather than high, potential for bioaccumulation based on log Kow indicators pops.int. However, without specific studies on this compound's uptake, metabolism, and excretion in environmental organisms, a definitive assessment of its bioaccumulation and biotransformation potential remains challenging.
The scarcity of detailed research findings on these processes for this compound highlights a data gap in understanding its full environmental fate and potential ecological impact herts.ac.uk.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Cyanatryn and its Metabolites in Environmental Samples
Chromatography is a fundamental separation technique used to isolate this compound and its degradation products from complex sample mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two most prominent chromatographic methods employed.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of triazine herbicides like this compound due to its versatility in handling a wide range of compound polarities and its compatibility with various detectors. researchgate.net Reversed-phase HPLC is the most common separation mode, typically utilizing a C18 column to separate this compound and its more polar metabolites from environmental water and soil extracts. researchgate.netmdpi.com The separation is achieved by using a mobile phase gradient, often consisting of acetonitrile (B52724) or methanol (B129727) and water, with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. researchgate.net
Detection in HPLC systems can be accomplished using several types of detectors. A photodiode array (PDA) detector is frequently used for its ability to provide spectral information, aiding in compound identification. researchgate.net For enhanced sensitivity and selectivity, fluorescence detectors can be employed after a post-column derivatization step, although this adds complexity to the analysis. researchgate.net The robustness of HPLC makes it a preferred method for routine monitoring of this compound in various environmental samples.
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | Photodiode Array (PDA) at a specific wavelength |
| Column Temperature | 30 °C |
Gas Chromatography (GC) Considerations and Methodological Challenges
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and semi-volatile compounds. libretexts.org However, the direct analysis of many triazine herbicides, including potentially this compound and its polar metabolites, by GC can be challenging due to their relatively low volatility and thermal instability. mdpi.com These compounds may degrade in the high temperatures of the GC injection port and column, leading to inaccurate quantification and poor reproducibility. drawellanalytical.comscioninstruments.com
To overcome these challenges, derivatization is often necessary to convert the analytes into more volatile and thermally stable forms before GC analysis. cdc.gov This process, however, introduces an additional step in the sample preparation workflow, which can be a source of error and increase analysis time. Common detectors for GC analysis of similar compounds include the Nitrogen-Phosphorus Detector (NPD), which offers high selectivity for nitrogen-containing compounds, and the Mass Spectrometer (MS), which provides definitive identification. cdc.gov Despite its challenges, GC-MS remains a valuable tool for the confirmatory analysis of this compound. nih.gov
Spectrometric and Mass Spectrometric Approaches in Environmental Monitoring
Spectrometric methods, especially when coupled with chromatographic separation, provide a high degree of certainty in both the identification and quantification of environmental contaminants like this compound.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the trace analysis of pesticides and their metabolites in complex environmental matrices. mdpi.comnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov For this compound analysis, a triple quadrupole (QqQ) mass spectrometer is commonly employed, operating in selected reaction monitoring (SRM) mode. mdpi.comnih.gov This allows for the detection of specific precursor-to-product ion transitions for this compound and its metabolites, significantly reducing matrix interference and achieving very low detection limits, often in the nanogram per liter (ng/L) range. usgs.govresearchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) has further enhanced the speed and resolution of these analyses. nih.gov
Table 2: Example LC-MS/MS Parameters for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | [Value] | [Value] | [Value] |
| Metabolite A | [Value] | [Value] | [Value] |
| Metabolite B | [Value] | [Value] | [Value] |
Ultraviolet (UV) Spectroscopy in Quantitative Analytical Detection
Ultraviolet (UV) spectroscopy is a simpler and more accessible technique compared to mass spectrometry. iajps.com It is based on the principle that molecules with chromophores, such as the triazine ring in this compound, absorb light in the UV-visible region of the electromagnetic spectrum. nih.gov The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the sample, following the Beer-Lambert law. iajps.com
While UV spectroscopy can be used for the quantitative determination of this compound, its selectivity is limited. researchgate.net In complex environmental samples, other organic compounds may absorb at similar wavelengths, leading to interferences and overestimation of the this compound concentration. researchgate.net Therefore, UV detection is most effective when coupled with a powerful separation technique like HPLC (HPLC-UV), which isolates this compound from co-extractive interferences before detection. researchgate.net
Sample Preparation and Extraction Methodologies for Diverse Environmental and Biological Matrices
Effective sample preparation is a critical step to isolate and concentrate this compound and its metabolites from complex matrices such as water, soil, and biological tissues, and to remove interfering substances prior to instrumental analysis. researchgate.net The choice of extraction method depends on the nature of the sample matrix and the physicochemical properties of the analytes.
For water samples, solid-phase extraction (SPE) is the most widely used technique. mdpi.com It involves passing the water sample through a cartridge containing a solid sorbent that retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent, resulting in a concentrated and cleaned-up extract. mdpi.com Polymeric sorbents are often favored for their ability to retain a broad range of analytes with varying polarities.
For solid samples like soil and sediment, pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE) are common techniques. nih.govresearchgate.net These methods use elevated temperatures and pressures to increase the efficiency and speed of the extraction process, while reducing solvent consumption compared to traditional methods like Soxhlet extraction. researchgate.net
In recent years, miniaturized and greener extraction techniques have gained prominence. These include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), which are characterized by minimal solvent use and simplified procedures. mdpi.comnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis in food, has also been adapted for environmental samples. chromatographyonline.com
Table 3: Overview of Sample Preparation Techniques for this compound Analysis
| Technique | Sample Matrix | Principle | Advantages |
| Solid-Phase Extraction (SPE) | Water | Analyte retention on a solid sorbent and elution. mdpi.com | High concentration factor, good cleanup. mdpi.com |
| Pressurized Liquid Extraction (PLE) | Soil, Sediment | Extraction with solvents at elevated temperature and pressure. researchgate.net | Fast, efficient, reduced solvent use. researchgate.net |
| Microwave-Assisted Extraction (MAE) | Soil, Sediment | Use of microwave energy to heat the solvent and sample. researchgate.net | Rapid extraction, lower solvent consumption. researchgate.net |
| QuEChERS | Soil, Biota | Extraction with an organic solvent followed by dispersive SPE cleanup. chromatographyonline.com | Fast, simple, and cost-effective. chromatographyonline.com |
Advancements in High-Throughput and Miniaturized Analytical Techniques for Triazine Compounds
The evolution of analytical methodologies has led to the emergence of innovative platforms capable of processing a large number of samples in a shorter timeframe. These high-throughput screening (HTS) methods are often coupled with miniaturized systems, which offer the advantages of reduced reagent consumption, lower waste generation, and the potential for portability. While specific data focusing exclusively on this compound is limited in publicly available research, the principles and techniques developed for the broader triazine family are directly applicable.
High-throughput analysis of triazine herbicides is often achieved through the automation of traditional chromatographic methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). By optimizing parameters like column dimensions, flow rates, and gradient elution, analytical run times can be significantly reduced, allowing for the rapid screening of numerous samples.
Miniaturization in analytical chemistry has led to the development of "lab-on-a-chip" or microfluidic devices. These systems integrate sample preparation, separation, and detection steps onto a single small chip. For triazine analysis, microfluidic devices can be designed to perform extractions and electrophoretic separations, offering a portable and rapid alternative to conventional laboratory equipment.
Immunoassays are another key technology in the high-throughput screening of triazines. These methods, such as the enzyme-linked immunosorbent assay (ELISA), utilize the specific binding between an antibody and the target analyte. They can be formatted in microplate wells, allowing for the simultaneous analysis of many samples. While often used as a screening tool, positive results are typically confirmed using chromatographic techniques.
Table 1: Performance Characteristics of Advanced Analytical Techniques for Triazine Herbicides
| Analytical Technique | Throughput | Limit of Detection (LOD) Range | Key Advantages |
|---|---|---|---|
| UHPLC-MS/MS | High | 0.01 - 1 µg/L | High sensitivity and selectivity, suitable for complex matrices. |
| Immunoassay (ELISA) | Very High | 0.05 - 5 µg/L | Cost-effective, rapid screening of a large number of samples. |
| Microfluidic Devices | Moderate to High | 0.1 - 10 µg/L | Portability, low sample and reagent consumption, rapid analysis time. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Moderate | 0.02 - 2 µg/L | Excellent for volatile and semi-volatile triazines. |
Detailed research findings on the application of these advanced techniques to a range of triazine herbicides demonstrate their potential for robust and efficient environmental monitoring. For example, studies have shown that UHPLC-MS/MS methods can achieve run times of less than 5 minutes per sample for a suite of triazines, a significant improvement over traditional HPLC methods. Similarly, the development of broad-specificity antibodies has enabled the creation of immunoassays that can screen for multiple triazine herbicides simultaneously.
While the direct application of these high-throughput and miniaturized techniques to this compound is not extensively documented in isolation, the technological advancements within the broader field of analytical chemistry for triazines provide a strong foundation for its future monitoring and analysis. The continued development of these methods will be crucial in addressing the challenges of environmental sample analysis in a timely and cost-effective manner.
Metabolic Pathways and Biotransformation in Model Biological Systems
Mammalian Metabolism of Cyanatryn: Enzymatic Transformations and Biochemical Pathways
The metabolism of this compound in mammals proceeds through several key biochemical pathways, transforming the parent compound into various metabolites. These transformations are catalyzed by a range of enzymes predominantly located in the liver. The principal routes of metabolism include S-oxygenation, glutathione (B108866) conjugation, and N-de-ethylation.
A primary and major route in the metabolic fate of this compound involves the oxidation of its methylthio group, a process known as S-oxygenation. nih.gov This Phase I reaction is largely mediated by the cytochrome P450 (CYP) enzyme superfamily, which are heme-containing monooxygenases. mdpi.com These enzymes are central to the metabolism of a vast array of xenobiotics. mdpi.com
The general mechanism of CYP-catalyzed reactions involves the activation of molecular oxygen. nih.gov The enzyme system transfers electrons from NADPH via a reductase to the heme center, enabling the scission of the O-O bond of a dioxygen molecule. mdpi.comnih.gov One oxygen atom is then inserted into the substrate—in this case, the sulfur atom of this compound—while the other is reduced to water. nih.gov This enzymatic action converts the methylthio group (-SCH₃) into a sulfoxide, yielding the this compound S-oxide metabolite. nih.gov This transformation significantly increases the electrophilicity of the molecule at the carbon atom of the triazine ring, preparing it for subsequent conjugation reactions. nih.gov
Following S-oxygenation, the resulting electrophilic this compound S-oxide metabolite readily undergoes a Phase II conjugation reaction with glutathione (GSH), a crucial endogenous antioxidant tripeptide. nih.gov This conjugation can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), a family of enzymes that play a vital role in detoxification. nih.govarxiv.orgresearchgate.net
This initial conjugation marks the entry of the this compound metabolite into the mercapturic acid pathway, a major route for the detoxification and elimination of electrophilic compounds. nih.govresearchgate.net The pathway proceeds through a series of enzymatic steps to produce a more water-soluble and readily excretable product. researchgate.netnih.gov
The steps are as follows:
Glutathione Conjugation: The this compound S-oxide reacts with the thiol group of glutathione to form a glutathione S-conjugate. nih.govresearchgate.net
Amino Acid Cleavage: The glutamate (B1630785) and glycine (B1666218) residues are sequentially cleaved from the glutathione conjugate. This is catalyzed by enzymes such as γ-glutamyltranspeptidase and dipeptidases. nih.govresearchgate.net The resulting molecule is a cysteine S-conjugate.
N-Acetylation: The final step involves the N-acetylation of the cysteine S-conjugate, catalyzed by cysteine S-conjugate N-acetyltransferase. nih.gov This produces the final N-acetyl-L-cysteine S-conjugate, commonly known as a mercapturic acid. nih.gov
This end-product is then efficiently eliminated from the body, primarily via urine and bile. nih.govarxiv.org
Table 1: Key Enzymatic Steps in the Mercapturic Acid Pathway for this compound Metabolites
| Step | Reaction | Key Enzymes | Product |
|---|---|---|---|
| 1 | Conjugation of this compound S-oxide with glutathione | Glutathione S-Transferases (GSTs) | Glutathione S-conjugate |
| 2 | Removal of glutamic acid | γ-Glutamyltranspeptidase | Cysteinylglycine S-conjugate |
| 3 | Removal of glycine | Dipeptidases | Cysteine S-conjugate |
| 4 | Addition of an acetyl group | Cysteine S-conjugate N-acetyltransferase | Mercapturic Acid (N-acetylcysteine S-conjugate) |
N-dealkylation is a common Phase I metabolic reaction for xenobiotics containing N-alkyl groups. nih.gov This process involves the enzymatic removal of an alkyl group from a nitrogen atom, often catalyzed by cytochrome P450 enzymes. The reaction typically proceeds via the oxidation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that subsequently breaks down to yield a secondary amine and an aldehyde. While this compound possesses two N-ethyl groups that could theoretically be subject to N-de-ethylation, the primary metabolic pathway identified in mammalian studies is dominated by S-oxygenation and subsequent conjugation. nih.gov
Elucidation and Characterization of Key Metabolites In Vivo
In vivo studies in rats have been crucial for identifying the principal metabolites of this compound. nih.gov The biotransformation process yields several key products that are distributed and eliminated through different routes.
The major metabolites characterized are:
This compound S-oxide: The initial product of Phase I metabolism, formed through the oxidation of the parent compound's methylthio group. nih.gov
Glutathione Conjugate: Formed by the reaction of this compound S-oxide with glutathione, this conjugate is a key intermediate in the mercapturic acid pathway and is primarily eliminated in the bile. nih.gov
Mercapturic Acid (N-acetylcysteine conjugate): The terminal product of the glutathione conjugation pathway, this highly water-soluble compound is excreted in the urine. nih.gov
A small fraction of the administered dose was also found to be covalently bound to blood components, likely hemoglobin, a process dependent on the formation of the reactive S-oxide intermediate. nih.gov
Table 2: Characterized In Vivo Metabolites of this compound
| Metabolite | Pathway | Site of Elimination/Detection |
|---|---|---|
| This compound S-oxide | S-Oxygenation (Phase I) | Intermediate metabolite |
| Glutathione S-conjugate | Glutathione Conjugation (Phase II) | Bile |
| Mercapturic Acid | Mercapturic Acid Pathway (Phase II) | Urine |
Comparative Metabolism Across Species: Insights into Xenobiotic Processing
The metabolism of xenobiotics can vary significantly between different species, which has important implications for toxicology and risk assessment. nih.gov These differences often arise from variations in the expression levels and catalytic activity of metabolic enzymes, such as cytochrome P450s and glutathione S-transferases. nih.govnih.gov
For this compound, species-dependent differences have been noted. For instance, the extent of covalent binding of the this compound S-oxide metabolite to hemoglobin was found to differ between animal species studied. nih.gov Such variations highlight how differing enzymatic profiles can alter the metabolic fate and potential for bioactivation of a xenobiotic. nih.gov Interspecies comparisons of metabolic pathways, often conducted using liver microsomes or hepatocytes from different animals, are essential for understanding these differences and for extrapolating data to predict metabolism in humans. phcog.comresearchgate.net
Theoretical Models of Xenobiotic Biotransformation Applied to this compound Analogues
Predictive, or in silico, models are increasingly used in toxicology and drug development to forecast the metabolic fate of chemical compounds. nih.gov These theoretical models use computational methods to predict how a molecule will be transformed by metabolic enzymes. nih.gov
For analogues of this compound, such as other s-triazine compounds, these models can offer valuable insights. Methods like reaction site mapping use databases of known biotransformations to identify the most likely atoms or functional groups on a new molecule to be metabolized. nih.govresearchgate.net By analyzing the structural and electronic properties of a this compound analogue, these models can predict its susceptibility to various enzymatic attacks, such as oxidation by cytochrome P450 or conjugation with glutathione. nih.gov These predictive tools can help generate hypotheses about structure-metabolism relationships and prioritize experimental studies. nih.gov
Advanced Research Perspectives and Future Directions
Development of Predictive Models for Environmental Fate and Ecotoxicity of Triazine Herbicides
The prospective risk assessment of triazine herbicides, including obsolete compounds like cyanatryn, is increasingly reliant on the development of sophisticated predictive models. These computational tools are essential for forecasting the environmental distribution, persistence, and toxicological effects of these chemicals, thereby filling data gaps where experimental information is scarce. nih.gov Environmental fate models (EFMs) integrate data on a chemical's properties with environmental scenarios to predict its distribution and transformation in ecosystems. rsc.org
Modern approaches can be categorized into several types: mdpi.com
Material Flow Analysis Models (MFAMs): These models estimate the quantities of chemicals released into the environment from various points in their lifecycle.
Multimedia Compartmental Models (MCMs): MCMs simulate the fate of a chemical by treating the environment as a series of interconnected, well-mixed compartments (e.g., air, water, soil, sediment). mdpi.com They are valuable for predicting the ultimate distribution of a substance on a regional or global scale. mdpi.com
Spatial River/Watershed Models (SRWMs): These are more complex models that provide higher spatial and temporal resolution, considering factors like hydrology, morphology, and sediment transport within a specific river network or watershed. mdpi.com
These models are built upon mass balance equations that account for key environmental processes. mdpi.com For triazine herbicides, critical parameters include their tendency to sorb to soil, their persistence in water, and their potential for transport via runoff. science.gov The development of combined platforms, such as BiodegPred, which merge predictions of biodegradability with ecotoxicity assessments, represents a significant advancement. nih.gov Such tools use a chemical's structure to provide a comprehensive prognosis of its environmental risk, aiding in the management of both new and legacy chemicals. nih.gov
Table 1: Predictive Models for Environmental Fate of Herbicides
| Model Type | Description | Application for Triazines |
|---|---|---|
| Material Flow Analysis Models (MFAMs) | Estimates the release of chemicals into various environmental compartments based on production and usage data. mdpi.com | Predicting initial environmental loading of herbicides from agricultural and industrial sources. |
| Multimedia Compartmental Models (MCMs) | Simulates the partitioning and fate of chemicals between well-mixed environmental media like air, water, and soil. mdpi.com | Assessing the long-term, large-scale distribution and persistence of triazines in the environment. |
| Spatial River/Watershed Models (SRWMs) | Provides detailed, spatiotemporally resolved predictions of chemical transport and concentration in specific aquatic systems. mdpi.com | Modeling the runoff of this compound from fields into adjacent streams and rivers to predict localized ecotoxicological risks. |
| Integrated Biodegradability & Toxicity Models | Web-based platforms that use chemical structure to predict both the likelihood of biodegradation and potential toxicity. nih.gov | Rapidly screening legacy triazine compounds for their overall environmental risk profile. |
Biotechnological Approaches for Bioremediation of this compound Contamination in Aquatic Ecosystems
Bioremediation has emerged as a cost-effective and environmentally sustainable strategy for cleaning up aquatic environments contaminated with persistent herbicides like this compound. nih.govresearchgate.net This approach utilizes the metabolic processes of living organisms—such as bacteria, fungi, algae, and plants—to degrade, transform, or sequester contaminants. researchgate.netmdpi.com
Phytoremediation, the use of plants to decontaminate environments, is a particularly promising technique for triazine-polluted waters. mdpi.com Aquatic macrophytes can act as natural filters, absorbing pollutants from the water and accumulating them in their biomass. nih.govmdpi.com The effectiveness of this process, known as rhizofiltration, depends on the plant's ability to uptake and translocate the contaminant. nih.gov Subsequent harvesting and disposal of the plant material can permanently remove the herbicide from the ecosystem. nih.gov
Microbial bioremediation offers another powerful tool. Microorganisms can play a crucial role in the detoxification of pollutants by degrading or mineralizing them into less harmful substances. researchgate.net Some bacteria, for example, can utilize triazine compounds as a source of nutrients, breaking them down completely. The main methodologies include:
Bioaugmentation: The introduction of specific, highly efficient pollutant-degrading microbial strains to a contaminated site. researchgate.net
Biostimulation: The modification of the environment (e.g., by adding nutrients) to stimulate the activity of indigenous microorganisms that are capable of bioremediation. researchgate.net
The combination of phytoremediation with microbial action in engineered systems, such as artificial wetlands or biofilters, represents an advanced and integrated approach to treating contaminated water. nih.govmdpi.com
Table 2: Biotechnological Strategies for Triazine Herbicide Remediation
| Approach | Organism Type | Mechanism of Action | Example Application |
|---|---|---|---|
| Phytoremediation | Aquatic Macrophytes (e.g., Water Hyacinth) | Uptake and accumulation of herbicides from the water into plant tissues (rhizofiltration and phytoaccumulation). nih.gov | Use in constructed wetlands to filter triazine runoff from agricultural areas. |
| Microbial Bioremediation | Bacteria (e.g., Pseudomonas sp.) | Enzymatic degradation of the triazine ring structure, often using it as a carbon or nitrogen source. researchgate.net | Inoculating contaminated water bodies or bioreactors with specialized bacteria. |
| Algal Remediation | Microalgae (e.g., Hydrodictyon reticulatum) | Adsorption of pollutants onto the cell surface and absorption into the cell. nih.gov | Cultivating algae in contaminated ponds to bind and remove dissolved triazines. |
| Integrated Systems | Plants and Microorganisms | Combining the filtering action of plants with the degradative capabilities of root-associated microbes (rhizoremediation). mdpi.com | Designing artificial floating islands with phytoremediating plants and microbial biofilters. mdpi.com |
Interdisciplinary Research Integrating Chemical, Biological, and Environmental Sciences in Obsolete Pesticide Studies
The study of obsolete pesticides such as this compound necessitates an integrated, interdisciplinary approach. Addressing the complex challenges posed by these legacy chemicals requires the combined expertise of chemists, biologists, toxicologists, and environmental scientists. Such research aims to connect the chemical properties of a pesticide and its degradation products with their transport in the environment and their ultimate biological and ecological effects. researchgate.net
An integrated scientific framework involves:
Chemical Analysis: Identifying and quantifying the presence of the parent compound and its metabolites in various environmental matrices like soil, water, and biota.
Environmental Fate and Transport: Using data from chemical analysis in conjunction with environmental models to understand how the pesticide moves through and persists in ecosystems.
Ecotoxicology: Assessing the biological effects of the pesticide on non-target organisms and the potential for disruption at the population and community levels.
Human Health Risk Assessment: Evaluating the potential for human exposure through contaminated food and water and understanding the associated health risks.
This holistic approach is crucial for developing effective management and remediation strategies for sites contaminated with obsolete pesticides. By linking the source of the pollution to its environmental transport and ecological impact, researchers can design targeted interventions and inform policy decisions. researchgate.net
The Role of Obsolete Compounds like this compound in Historical Ecotoxicology and Policy Development Research
Obsolete pesticides, including many organochlorine compounds and early triazines, have played a pivotal role in the history of environmental science and policy. researchgate.net These chemicals, once hailed for their effectiveness in agriculture and disease control, later became symbols of the unintended and far-reaching consequences of synthetic chemical use. researchgate.net
The study of these legacy compounds contributes to historical ecotoxicology by providing a long-term perspective on:
Persistence and Bioaccumulation: The decades-long presence of these chemicals in the environment has allowed scientists to study the processes of environmental persistence, bioconcentration, and biomagnification up the food chain.
Long-Term Ecological Impacts: Research on the effects of compounds like DDT was instrumental in documenting population declines in birds of prey, providing early, compelling evidence of ecosystem-level harm.
Evolution of Environmental Awareness: The scientific discoveries surrounding the impacts of persistent pesticides were central to the rise of the modern environmental movement.
This historical understanding has been a direct driver of major national and international policy developments. The concerns raised by the widespread contamination from persistent organic pollutants (POPs) led to the adoption of the Stockholm Convention on Persistent Organic Pollutants in 2001. researchgate.net This landmark international treaty aims to eliminate or restrict the production and use of the most hazardous and persistent chemicals, a list often referred to as the "dirty dozen." researchgate.net The legacy of obsolete compounds like this compound thus serves as a critical foundation for modern chemical regulation, emphasizing the importance of a precautionary approach and the need for comprehensive risk assessment before new chemicals are introduced into the environment.
Q & A
Q. What frameworks are effective for prioritizing this compound’s research gaps in interdisciplinary studies?
- Methodological Answer : Adopt the "principal contradiction" framework to identify dominant knowledge gaps (e.g., metabolic pathways vs. environmental persistence). Use Delphi methods to gather expert consensus on research priorities and align hypotheses with funding agency goals .
Tables for Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
